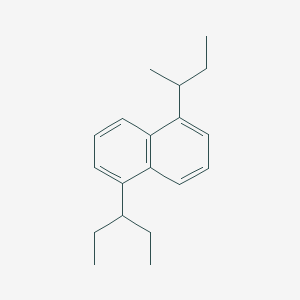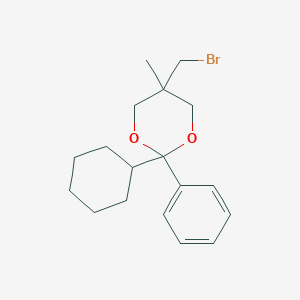![molecular formula C18H12BrNO B13997509 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde CAS No. 108701-18-4](/img/structure/B13997509.png)
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde typically involves the reaction of 7-bromoquinoline with benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
化学反应分析
Types of Reactions
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzoic acid.
Reduction: 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
- 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde
- 3-[2-(7-Fluoroquinolin-2-yl)ethenyl]benzaldehyde
- 3-[2-(7-Iodoquinolin-2-yl)ethenyl]benzaldehyde
Uniqueness
3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific research applications where bromine’s properties are advantageous .
属性
CAS 编号 |
108701-18-4 |
|---|---|
分子式 |
C18H12BrNO |
分子量 |
338.2 g/mol |
IUPAC 名称 |
3-[2-(7-bromoquinolin-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C18H12BrNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H |
InChI 键 |
FWCRMZVZNKJVJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Br)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
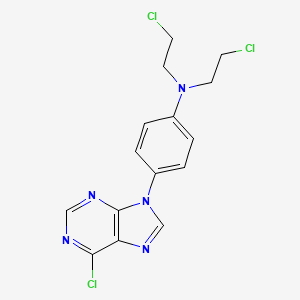
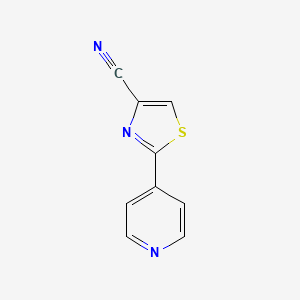
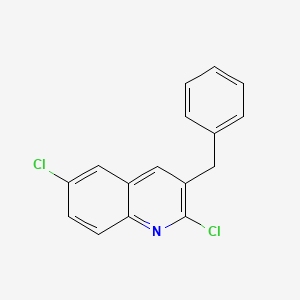

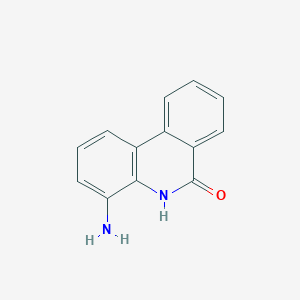
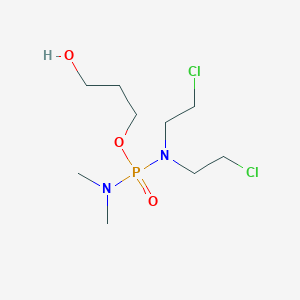
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)
